molecular formula C17H19NOS B2870234 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline CAS No. 1071700-39-4

2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline

Cat. No.: B2870234
CAS No.: 1071700-39-4
M. Wt: 285.41
InChI Key: VBTAIIORPJWNIB-UHFFFAOYSA-N
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Description

2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline is a complex organic compound with the molecular formula C17H19NOS This compound is characterized by its unique structure, which includes a thieno[3,2-c]chromene core fused with an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it might bind to enzymes or receptors, altering their activity and thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)phenylamine
  • 1,4-Dihydroxy-6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-3(1H)-one

Uniqueness

Compared to similar compounds, 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline stands out due to its specific structural features and the presence of both thieno[3,2-c]chromene and aniline moieties.

Biological Activity

The compound 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline , a derivative of thieno[3,2-c]chromene, has garnered attention due to its potential biological activities. Its unique structural features suggest a range of pharmacological applications, particularly in neuropharmacology and as a potential therapeutic agent.

Chemical Structure and Properties

This compound includes a thieno-chromene moiety characterized by a fused bicyclic system that combines thiophene and chromene structures. The aniline component contributes to its reactivity and biological interactions. The presence of the amine group may enhance its binding affinity to various biological targets.

Biological Activity

The biological activity of this compound can be explored through several mechanisms:

  • Neuropharmacological Effects :
    • Preliminary studies indicate that compounds with similar thieno-chromene structures exhibit interactions with neurotransmitter receptors. For instance, they may act as antagonists or agonists at dopamine receptors, which are crucial in managing psychiatric disorders such as schizophrenia and depression.
  • Antioxidant Activity :
    • Compounds in the thieno-chromene class have shown potential antioxidant properties. This activity is essential for protecting cells from oxidative stress and could play a role in preventing neurodegenerative diseases.
  • Antimicrobial Properties :
    • Some derivatives of thieno-chromenes have demonstrated antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological activities:

Case Studies

  • Dopamine Receptor Interaction :
    • A study evaluated the binding affinity of thieno-chromene derivatives to dopamine D(3) receptors. The findings indicated that modifications at the aniline nitrogen significantly influenced receptor binding and selectivity .
  • Antioxidant Evaluation :
    • In vitro assays have shown that certain thieno-chromene derivatives exhibit significant scavenging activity against free radicals. This activity correlates with their structural features and suggests potential applications in oxidative stress-related conditions .
  • Antimicrobial Activity :
    • A series of thieno-chromene compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to high antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Data Table: Biological Activities of Thieno-Chromene Derivatives

Activity Type Observed Effect Reference
NeuropharmacologicalDopamine D(3) receptor antagonist
AntioxidantSignificant free radical scavenging
AntimicrobialModerate activity against MRSA

Properties

IUPAC Name

2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c18-14-7-3-1-5-11(14)16-13-9-10-20-17(13)12-6-2-4-8-15(12)19-16/h1,3,5,7,9-10,12,15-16H,2,4,6,8,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTAIIORPJWNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(C=CS3)C(O2)C4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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